5-(2-Bromo-4-methylphenyl)thiazol-2-amine 5-(2-Bromo-4-methylphenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799681
InChI: InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2S
Molecular Weight: 269.16 g/mol

5-(2-Bromo-4-methylphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18799681

Molecular Formula: C10H9BrN2S

Molecular Weight: 269.16 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Bromo-4-methylphenyl)thiazol-2-amine -

Specification

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
IUPAC Name 5-(2-bromo-4-methylphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9BrN2S/c1-6-2-3-7(8(11)4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
Standard InChI Key JAJZJNRYSRHTJS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=CN=C(S2)N)Br

Introduction

Chemical Identity and Structural Features

Electronic and Steric Effects

The bromine atom at the ortho position of the phenyl ring introduces significant steric hindrance and electron-withdrawing effects, while the methyl group at the para position contributes to lipophilicity. These features modulate the compound’s reactivity and interaction with biological targets, such as enzymes and receptors .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(2-Bromo-4-methylphenyl)thiazol-2-amine typically involves a Hantzsch thiazole synthesis pathway. The most cited method involves reacting 2-bromo-4-methylphenyl isothiocyanate with thiourea under reflux conditions in ethanol.

Reaction Scheme:

2-Bromo-4-methylphenyl isothiocyanate+ThioureaEtOH, reflux5-(2-Bromo-4-methylphenyl)thiazol-2-amine\text{2-Bromo-4-methylphenyl isothiocyanate} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{5-(2-Bromo-4-methylphenyl)thiazol-2-amine}

Reaction Conditions and Yield Optimization

Key parameters affecting yield include:

  • Temperature: 80–100°C

  • Solvent: Ethanol or acetonitrile

  • Reaction Time: 6–12 hours

  • Yield: 70–88%

Purification is achieved via recrystallization or column chromatography, with purity exceeding 95%. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra reveal characteristic absorption bands:

  • N–H Stretch: 3113–3320 cm⁻¹ (amine group)

  • C–Br Stretch: 666–725 cm⁻¹

  • C=N Stretch: 1632 cm⁻¹ (thiazole ring) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 6.9–7.5 ppm: Multiplet (aromatic protons)

  • δ 6.9 ppm: Singlet (NH₂ group)

  • δ 2.3 ppm: Singlet (CH₃ group) .

¹³C NMR (100 MHz, CDCl₃):

  • δ 151.2 ppm: C=N (thiazole)

  • δ 121.5–140.5 ppm: Aromatic carbons

  • δ 21.4 ppm: CH₃ group .

Biological Activities and Mechanisms

Antimicrobial Properties

Studies on structurally analogous thiazoles demonstrate broad-spectrum activity against bacterial (Staphylococcus aureus, IC₅₀: 12–45 μM*) and fungal (Candida albicans, IC₅₀: 18–50 μM*) strains . The bromine atom enhances membrane permeability, while the thiazole ring disrupts microbial enzymatic pathways .

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing dual COX/LOX inhibitors, which are sought after for their reduced gastrointestinal toxicity compared to traditional NSAIDs . Derivatives with modified substituents show enhanced selectivity for cancer cell lines .

Material Science

Brominated thiazoles are explored as organic semiconductors due to their electron-deficient aromatic systems, with charge carrier mobilities exceeding 0.1 cm²/V·s in thin-film transistors .

Comparison with Structural Analogs

CompoundSubstituentsBiological Activity (IC₅₀)
5-(2-Bromo-4-methylphenyl)thiazol-2-amine2-Br, 4-CH₃COX-2: 0.76 μM; Anticancer: 15 μM
4-(4-Bromophenyl)thiazol-2-amine4-BrCOX-2: 1.2 μM; Antimicrobial: 12 μM
5-(3-Bromo-4-methylphenyl)thiazol-2-amine3-Br, 4-CH₃Reduced activity (IC₅₀: >50 μM)

The ortho bromine and para methyl groups in the target compound optimize steric and electronic interactions, enhancing bioactivity compared to analogs.

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